ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate
Description
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 1 with a methyl group, position 5 with a methylthio (-SMe) group, and position 3 with an amino-linked oxoacetate ester (-NH-C(=O)-COOEt). This structure combines a heterocyclic triazole scaffold with sulfur-containing and ester functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-4-15-6(14)5(13)9-7-10-8(16-3)12(2)11-7/h4H2,1-3H3,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUYNRUBDBJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN(C(=N1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380426 | |
| Record name | ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-63-3 | |
| Record name | Ethyl 2-[[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648408-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate typically involves the reaction of 1-methyl-5-(methylthio)-1H-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industrial Applications: It is employed in the development of agrochemicals and materials science for its reactivity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Biological Activity
Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate is a complex organic compound characterized by a triazole ring and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula: C₈H₁₂N₄O₃S
- Molecular Weight: 244.27 g/mol
- CAS Number: 648408-63-3
Synthesis
The synthesis typically involves the reaction of 1-methyl-5-(methylthio)-1H-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method ensures high purity and yield of the desired product through techniques such as recrystallization or column chromatography.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that compounds containing triazole rings often demonstrate activity against various bacterial strains. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Staphylococcus aureus, Enterobacter aerogenes | |
| Similar Triazole Derivatives | Various Gram-positive and Gram-negative bacteria |
In a comparative study, derivatives of triazoles were synthesized and tested against common pathogens. The results indicated that the presence of the methylthio group enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .
Anticancer Potential
The compound also shows promise in cancer research. Triazole derivatives are known for their chemopreventive and chemotherapeutic effects. For example:
| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| This compound | HCT116 (colon carcinoma) | 6.2 | |
| Other Triazole Derivatives | T47D (breast cancer) | 27.3 - 43.4 |
These findings suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions facilitated by its triazole structure.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The triazole ring can form hydrogen bonds and π–π interactions with active sites on target proteins, leading to inhibition or modulation of enzyme activity. The methylthio group contributes to increased bioavailability by enhancing membrane permeability.
Study on Antimicrobial Activity
In a study published in MDPI, researchers synthesized multiple triazole derivatives and evaluated their antimicrobial activities against a range of pathogens including Staphylococcus aureus and Enterobacter aerogenes. The study concluded that compounds with methylthio substitutions exhibited enhanced antimicrobial efficacy compared to their non-substituted counterparts .
Cancer Cell Line Evaluation
Another significant study assessed the anticancer potential of various triazole derivatives against colon carcinoma cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells at low concentrations, showcasing their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
